N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
The target compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety, conferring high polarity and stability. Key substituents include a 4-methoxyphenylethyl group (electron-donating methoxy) and a 2-methylpropanamide side chain.
Properties
Molecular Formula |
C18H24N2O4S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C18H24N2O4S2/c1-12(2)17(21)19-18-20(15-10-26(22,23)11-16(15)25-18)9-8-13-4-6-14(24-3)7-5-13/h4-7,12,15-16H,8-11H2,1-3H3 |
InChI Key |
GTDVXRRNQPKAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)CCC3=CC=C(C=C3)OC |
solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
The compound N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound features a thieno[3,4-d][1,3]thiazole core, which is known for its diverse biological activities. The inclusion of a methoxyphenyl group and a propanamide moiety enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₂O₃S₂
- Molecular Weight : 358.47 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
Key Findings:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 12 | G1 phase arrest |
| A549 | 18 | Induction of reactive oxygen species |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest efficacy against both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
Anti-inflammatory Effects
In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS).
Research Insights:
- Cytokines Measured : TNF-alpha, IL-6.
- Results : Significant reduction in cytokine levels at concentrations above 10 µM.
Study on Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against resistant strains of bacteria. It demonstrated that the compound could be a promising candidate for developing new antibiotics.
Comparison with Similar Compounds
Core Heterocycle and Functional Groups
- Target Compound: Bicyclic sulfone (tetrahydrothieno-thiazole dioxide) .
- Analog 1: Monocyclic 1,3-thiazole derivatives with 4-chlorophenyl and dimethylphenyl substituents (e.g., compounds 9f, 10f, 11f) .
- Analog 2: 1,3,4-Thiadiazole derivatives (e.g., 13a–13d) synthesized via ethanol-triethylamine reactions .
- Analog 3: Oxadiazole-thiazole hybrids with sulfanyl-propanamide side chains (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides) .
Key Insight: The bicyclic sulfone core distinguishes the target compound by offering rigidity and polarity, unlike monocyclic analogs. This may influence solubility and metabolic stability.
Substituent Effects
Physicochemical Properties
Note: Sulfone groups typically increase melting points and water solubility compared to non-sulfonated analogs.
Research Implications
- Synthetic Challenges: The bicyclic sulfone core necessitates multi-step synthesis, contrasting with one-pot reactions for monocyclic analogs .
- Biological Relevance : The 4-methoxyphenyl group may improve blood-brain barrier penetration compared to nitro- or chloro-substituted analogs , though activity data are lacking in evidence.
- Structural Uniqueness : The Z-configuration (ylidene group) and sulfone moiety could enhance target selectivity in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
